8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Description
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a halogenated benzodioxine derivative featuring a bromine substituent at the 8-position and an aldehyde functional group at the 6-position. The compound’s structure combines a dihydrobenzodioxine core with electron-withdrawing (bromo) and reactive (aldehyde) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is commercially available in quantities ranging from 50 mg to 5 g, with pricing scaling from €144 to €1,987, reflecting its specialized applications .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSYWPMGIIAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586236 | |
| Record name | 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860003-88-9 | |
| Record name | 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by formylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Scientific Research Applications
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table compares key structural and physicochemical properties of 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde with analogs:
Key Observations :
- Electron-withdrawing vs.
- Aldehyde reactivity : The aldehyde group in the target compound is less reactive than the carbonyl chloride in the acid chloride derivative (C9H7ClO3), which is prone to hydrolysis and acylation reactions .
- Biological relevance : Fluorinated and methoxy-substituted analogs (e.g., C10H9FO4) may exhibit improved pharmacokinetic profiles due to fluorine’s metabolic stability, though direct data for the brominated compound are lacking .
Biological Activity
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHBrO and a molecular weight of approximately 229.06 g/mol. Its structure includes a bromine atom at the 8th position and an aldehyde group at the 6th position of the benzodioxine core.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aldehyde group can participate in nucleophilic reactions with amino acids in proteins, potentially leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit Hsp90 (Heat Shock Protein 90), which is crucial in cancer biology as it assists in the proper folding and functioning of many proteins involved in cell growth and survival .
Study on Cancer Cell Lines
A study investigated the cytotoxic effects of various benzodioxine derivatives, including this compound, on hematological cancer cells. The results demonstrated that this compound exhibited pro-apoptotic activity against chronic lymphocytic leukemia (CLL) cells and solid tumor cell lines. The mechanism involved the induction of apoptosis through modulation of autophagy pathways .
Inhibition of Autophagy
Another significant finding highlighted that this compound could act as an autophagy inhibitor. By impairing autophagosome-lysosome fusion, it enhances the apoptotic effects on cancer cells. This dual action—inducing apoptosis while inhibiting autophagy—suggests a promising avenue for developing combination therapies for resistant cancer types .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Lacks bromine at the 8th position |
| 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | Contains a carboxylic acid group instead of an aldehyde |
| This compound | Contains an aldehyde group at the 6th position |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via bromination of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Key intermediates (e.g., 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives) should be characterized via / NMR and HPLC-MS to confirm regioselectivity and purity. Evidence for analogous benzodioxine derivatives highlights the importance of monitoring reaction progress via TLC and adjusting solvent polarity to minimize byproducts .
Q. How does the electronic environment of the benzodioxine ring influence the reactivity of the aldehyde group?
- Methodological Answer : The electron-rich 1,4-benzodioxine ring stabilizes the aldehyde through conjugation, reducing its electrophilicity. Reactivity can be probed via kinetic studies with nucleophiles (e.g., hydrazines or Grignard reagents) under varying pH and temperature conditions. IR spectroscopy (C=O stretching frequency shifts) and computational DFT calculations (e.g., charge density analysis) are critical for mapping electronic effects .
Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?
- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Stability studies under inert atmospheres (N) and low-temperature storage (-20°C) are recommended. Degradation products can be identified using GC-MS or LC-HRMS. Evidence from benzodioxine analogs suggests adding radical inhibitors (e.g., BHT) to prolong shelf life .
Advanced Research Questions
Q. How can regioselective functionalization of the bromine substituent be achieved for downstream applications?
- Methodological Answer : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) requires careful ligand selection (e.g., SPhos or XPhos) to avoid side reactions at the aldehyde. Optimization of catalyst loading (Pd vs. Pd) and solvent (toluene/DMF mixtures) is critical. Evidence from boronic acid derivatives of benzodioxines supports using anhydrous conditions and degassed solvents .
Q. What computational tools are effective for predicting the compound’s behavior in catalytic cycles or supramolecular assemblies?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes or host-guest systems. DFT (B3LYP/6-31G*) calculations predict redox potentials and frontier molecular orbitals for catalysis. Studies on similar aldehydes emphasize validating computational results with experimental cyclic voltammetry .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Reproduce spectra under standardized conditions (CDCl/DMSO-d) and use 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-reference with databases like SDBS or PubChem, noting solvent and concentration parameters .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
